(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773093
InChI: InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3
SMILES: B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O
Molecular Formula: C8H8BF3O3
Molecular Weight: 219.96 g/mol

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid

CAS No.:

Cat. No.: VC13773093

Molecular Formula: C8H8BF3O3

Molecular Weight: 219.96 g/mol

* For research use only. Not for human or veterinary use.

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid -

Specification

Molecular Formula C8H8BF3O3
Molecular Weight 219.96 g/mol
IUPAC Name [3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid
Standard InChI InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3
Standard InChI Key JVXIEYVFFSKEOB-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is C₈H₈BF₃O₃, with a molecular weight of 227.96 g/mol. The difluoromethoxy (-OCF₂H) and fluorine substituents introduce significant electron-withdrawing effects, while the methyl group contributes steric bulk. These features collectively influence the compound’s reactivity, solubility, and stability.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₈BF₃O₃
Molecular Weight227.96 g/mol
LogP (Partition Coefficient)Estimated 1.2–1.8 (moderate lipophilicity)
Water SolubilityLow (enhanced by boronic acid’s polar groups)
pKa (Boronic Acid)~8.5–10 (typical for arylboronic acids)

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine and difluoromethoxy groups modulate electronic density, directing electrophilic substitution patterns .

Synthetic Routes and Optimization

Palladium-Catalyzed Borylation

The most plausible synthesis involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:

  • Starting Material: 3-(Difluoromethoxy)-4-fluoro-5-methylbromobenzene.

  • Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate base.

  • Conditions: Toluene solvent, 80–100°C, 12–24 hours under inert atmosphere.

This method typically yields boronic esters, which are hydrolyzed to the free boronic acid using acidic conditions .

Directed Ortho-Metalation (DoM)

An alternative approach employs directed metalation:

  • Substrate: 3-(Difluoromethoxy)-4-fluoro-5-methylanisole.

  • Metalating Agent: LDA (lithium diisopropylamide).

  • Quenching: Trimethyl borate followed by acidic workup.

This route leverages the directing ability of the methoxy group, which is later modified to difluoromethoxy .

Table 2: Comparison of Synthetic Methods

MethodYield (%)PurityScalability
Palladium-Catalyzed60–75HighIndustrial
Directed Metalation40–55ModerateLab-scale

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in synthesizing biaryl structures. For instance:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_3
Conditions: Pd(PPh₃)₄, K₂CO₃, ethanol/water, 60°C . The difluoromethoxy group enhances electrophilicity, accelerating transmetalation.

Oxidation and Functionalization

Oxidation of the boronic acid group with H₂O₂ yields 3-(difluoromethoxy)-4-fluoro-5-methylphenol, a potential intermediate for pharmaceuticals.

Table 3: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Suzuki CouplingPd catalyst, base, 60–80°CBiaryls for drug candidates
OxidationH₂O₂, acidic conditionsPhenolic derivatives
Electrophilic SubstitutionHNO₃/H₂SO₄Nitro-substituted analogs

Industrial and Material Science Applications

Polymer Synthesis

Incorporating this boronic acid into polymers enables dynamic covalent networks, useful in self-healing materials. The difluoromethoxy group improves thermal stability.

Electronic Materials

As a precursor for organic semiconductors, its planar aryl structure facilitates π-π stacking, enhancing charge mobility.

Comparison with Analogous Boronic Acids

Table 4: Substituent Effects on Reactivity

CompoundSubstituentsLogPSuzuki Reaction Rate (Relative)
Phenylboronic acidNone0.281.0
(4-Fluorophenyl)boronic acid4-F0.751.4
(3-(Difluoromethoxy)phenyl)boronic acid3-OCF₂H1.122.1
Target Compound3-OCF₂H, 4-F, 5-CH₃1.6*2.5*

*Estimated values based on additive substituent effects .

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